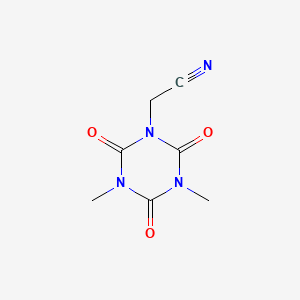

(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile

Description

Propriétés

IUPAC Name |

2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c1-9-5(12)10(2)7(14)11(4-3-8)6(9)13/h4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXCZPPXVLQATE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=O)N(C1=O)CC#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable intermediates in the presence of catalysts and solvents . Specific details on the reaction conditions, such as temperature, pressure, and time, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: Reduction reactions can convert the compound into derivatives with lower oxidation states.

Substitution: The triazinan ring allows for substitution reactions, where different functional groups can replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazinan derivatives with additional oxygen atoms, while substitution reactions can introduce new functional groups into the molecule .

Applications De Recherche Scientifique

(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses

Comparaison Avec Des Composés Similaires

Key Observations:

Core Heterocycle: The triazinan-based compound differs from quinoline (aromatic N-heterocycle) and thiophene (sulfur-containing heterocycle) derivatives, which may influence reactivity and stability.

Substituents: Methyl and oxo groups on the triazinan ring contrast with chloro, methoxy, amino, or hydroxy substituents in analogs, impacting solubility and intermolecular interactions.

Stability and Commercial Viability

Activité Biologique

(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile is a compound belonging to the class of triazine derivatives. This article explores its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a triazine ring with various functional groups that contribute to its biological properties.

Biological Activity Overview

Research indicates that triazine derivatives exhibit a variety of biological activities, including:

- Antiproliferative Effects : Several studies have shown that triazine derivatives can inhibit the growth of cancer cells.

- Enzyme Inhibition : Some compounds within this class have demonstrated the ability to inhibit key enzymes involved in cancer progression.

Antiproliferative Activity

A study on related triazine compounds highlighted their antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 4f | MCF-7 | 4.53 ± 0.30 | Apoptosis induction via EGFR inhibition |

| 4f | HCT-116 | 0.50 ± 0.080 | EGFR/PI3K/AKT/mTOR pathway targeting |

| 5d | HepG2 | 3.01 ± 0.49 | Induction of apoptosis |

The compound 4f exhibited significant activity in HCT-116 cells with an IC50 value of 0.50 µM, indicating strong antiproliferative potential .

The biological activity of this compound is primarily attributed to its ability to interact with key signaling pathways involved in cell proliferation and survival:

- EGFR Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR), which is crucial in many cancers.

- PI3K/AKT/mTOR Pathway : Inhibition of this pathway leads to reduced cell growth and increased apoptosis in cancer cells.

Case Studies and Research Findings

A comprehensive study evaluated the structure-activity relationship (SAR) of various triazine derivatives:

- Study Findings : Compounds were tested against multiple cancer cell lines (MCF-7, HCT-116, HepG2), revealing that modifications on the triazine ring significantly affected their biological activity.

Table: Summary of SAR Study Results

| Compound | Cell Line | IC50 (μM) | Notable Effects |

|---|---|---|---|

| 4f | MCF-7 | 4.53 | Induces apoptosis |

| 5c | HCT-116 | 2.29 | Strong cytotoxicity |

| 5d | HepG2 | 5.42 | Moderate activity |

These findings suggest that structural variations can lead to significant differences in antiproliferative efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, triazine derivatives are often prepared by reacting nitrile-containing precursors with triazinan intermediates under controlled conditions. Key parameters include temperature (e.g., room temperature for initial mixing, followed by reflux), solvent selection (dioxane or acetonitrile-water mixtures), and stoichiometric ratios of reagents like triethylamine to neutralize by-products. Optimization may involve adjusting pH, reaction time, and purification via recrystallization or chromatography .

Q. What spectroscopic and crystallographic methods are employed to confirm the molecular structure of this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolves crystal structure and confirms stereochemistry (e.g., SHELX software for refinement) .

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic peaks for nitrile (-CN) and trioxo-triazinan groups.

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- FT-IR : Detects functional groups like carbonyl (C=O) and nitrile stretches .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability?

- Methodological Answer : Store in airtight containers at 0–6°C to prevent degradation. Avoid moisture and light exposure, as the trioxo-triazinan core may hydrolyze. Use inert atmospheres (N₂ or Ar) during synthesis. Safety protocols include wearing nitrile gloves and working in fume hoods due to potential toxicity .

Advanced Research Questions

Q. How can researchers design experiments to minimize by-product formation during synthesis?

- Methodological Answer : By-product formation (e.g., acetylated or nitro derivatives) can be mitigated by:

- Controlled nitrolysis : Using precise stoichiometry of nitric acid in Bachmann-type reactions .

- Catalyst optimization : Introducing phase-transfer catalysts to enhance selectivity.

- Real-time monitoring : Employing HPLC or TLC to track reaction progress and terminate at optimal conversion .

Q. What strategies are effective for functionalizing the acetonitrile moiety to develop bioactive derivatives?

- Methodological Answer : The nitrile group can be converted into amides, carboxylic acids, or tetrazole rings. For example:

- Nucleophilic addition : React with hydroxylamine to form amidoximes.

- Hydrolysis : Use acidic or basic conditions to yield carboxylic acids.

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition for triazole derivatives. Evidence shows triazinan-urea hybrids synthesized via isocyanate reactions exhibit enhanced bioactivity .

Q. How can multivariate optimization improve quantification of acetonitrile-related compounds in analytical methods?

- Methodological Answer : Full factorial designs optimize variables like column temperature, flow rate, and detector sensitivity in GC-FID. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.